N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
CAS No.: 1171635-54-3
Cat. No.: VC5244257
Molecular Formula: C22H28N2O5S
Molecular Weight: 432.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171635-54-3 |
|---|---|
| Molecular Formula | C22H28N2O5S |
| Molecular Weight | 432.54 |
| IUPAC Name | N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methyl-4-propoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C22H28N2O5S/c1-4-12-29-21-10-9-19(13-16(21)2)30(26,27)23-18-8-7-17-6-5-11-24(20(17)14-18)22(25)15-28-3/h7-10,13-14,23H,4-6,11-12,15H2,1-3H3 |
| Standard InChI Key | WEXWDWAAIALMAA-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Introduction
Structural Overview
The compound consists of the following key structural components:
-
Tetrahydroquinoline Core: The 1,2,3,4-tetrahydroquinoline moiety is a partially saturated heterocyclic aromatic system. This structure often serves as a pharmacophore in drug design due to its bioactivity.
-
Methoxyacetyl Substituent: Attached at position 1 of the tetrahydroquinoline ring, this group contributes to the compound's polarity and potential hydrogen-bonding interactions.
-
Benzenesulfonamide Group: The sulfonamide functionality is known for its role in medicinal compounds, often imparting enzyme inhibition properties.
-
Propoxy and Methyl Groups: These groups enhance lipophilicity and may influence the compound's pharmacokinetics.
Synthesis Pathways
The synthesis of such compounds typically involves multi-step organic reactions, including:
-
Formation of the Tetrahydroquinoline Core:
-
Starting from aniline derivatives, cyclization reactions (e.g., Povarov reaction) are used to construct the tetrahydroquinoline scaffold.
-
-
Introduction of Methoxyacetyl Group:
-
Acylation reactions using methoxyacetyl chloride or similar reagents introduce this functionality.
-
-
Sulfonamide Coupling:
-
Reaction of a sulfonyl chloride (e.g., 3-methyl-4-propoxybenzenesulfonyl chloride) with an amine group on the tetrahydroquinoline derivative yields the sulfonamide linkage.
-
The specific conditions (e.g., catalysts, solvents) can vary depending on the desired yield and purity.
Pharmacological Relevance
Compounds containing sulfonamide and tetrahydroquinoline groups have been studied for various biological activities:
-
Anticancer Properties: Sulfonamides are known to inhibit carbonic anhydrase enzymes, which are overexpressed in some tumors .
-
Anti-inflammatory Activity: Methoxyacetyl derivatives have shown promise in modulating inflammatory pathways .
-
Enzyme Inhibition: The structural features suggest potential as inhibitors for enzymes such as kinases or proteases.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts for protons (H) and carbons (C). |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups (e.g., C=O stretch for methoxyacetyl). |
| X-ray Crystallography | Determines precise 3D molecular geometry. |
Challenges in Development
-
Synthesis Complexity:
-
Multi-step synthesis increases cost and time.
-
Optimization is required to improve yield and scalability.
-
-
Pharmacokinetics:
-
The compound's lipophilicity may affect solubility and bioavailability.
-
Balancing hydrophilic and lipophilic properties is critical for drug development.
-
-
Toxicity Studies:
-
Sulfonamides can sometimes cause hypersensitivity reactions; preclinical testing is essential.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume